![molecular formula C13H21NO4 B567778 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1366053-52-2](/img/structure/B567778.png)
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Overview
Description
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic organic compound featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom of the azabicyclo[3.2.1]octane framework. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and CAS number 1178881-84-9 . The Boc group enhances the compound’s stability during synthetic processes, making it a critical intermediate in medicinal chemistry for synthesizing tropane alkaloid derivatives, such as cocaine analogues and serotonin transporter ligands .
The compound’s bicyclic structure imparts rigidity, influencing binding affinity to biological targets like neurotransmitter transporters. Its stereochemistry (endo configuration at the 2-carboxylic acid position) further modulates interactions with enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This approach allows for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting analgesic and anti-inflammatory pathways. Notably, its derivatives have been investigated for their potential as monoamine reuptake inhibitors, which are vital for treating mood disorders such as depression and anxiety.
Key Findings:
- Monoamine Reuptake Inhibition: Research indicates that 8-azabicyclo[3.2.1]octane derivatives effectively inhibit the reuptake of neurotransmitters like serotonin and dopamine, making them promising candidates for antidepressant therapies .
- Reduced Side Effects: Compared to older antidepressants (e.g., tricyclics), these compounds exhibit a better side effect profile, enhancing patient compliance .
Neuroscience Research
In neuroscience, 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is utilized to study neurotransmitter systems. Its structural similarity to natural alkaloids allows researchers to explore its effects on cognitive functions and potential therapeutic applications for neurological disorders.
Research Insights:
- Cognitive Function Studies: The compound aids in understanding the mechanisms underlying cognitive processes and has been linked to potential treatments for disorders like ADHD and obsessive-compulsive disorder .
- Therapeutic Applications: Investigations into its use for pain management and anxiety disorders further underscore its versatility in therapeutic contexts .
Organic Synthesis
As a versatile building block in organic chemistry, this compound facilitates the efficient creation of complex molecular structures essential for drug discovery.
Synthesis Techniques:
- Enantioselective Construction: Recent methodologies focus on constructing the bicyclic scaffold in a stereoselective manner, which is crucial for synthesizing bioactive compounds .
- Building Block Utility: This compound's ability to serve as a precursor in synthesizing other complex molecules highlights its importance in organic synthesis .
Material Science
In material science, this compound contributes to developing novel materials with tailored properties.
Applications:
- Polymer Development: Its derivatives are explored for creating polymers with unique characteristics suitable for specific industrial applications .
Data Table: Applications Overview
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical | Intermediate for analgesics and anti-inflammatories | Enhanced efficacy, reduced side effects |
Neuroscience | Neurotransmitter system studies | Potential treatments for mood disorders |
Organic Synthesis | Building block for complex molecular structures | Facilitates drug discovery |
Material Science | Development of tailored polymers | Unique properties for industrial applications |
Case Studies
- Antidepressant Development : A study demonstrated that derivatives of 8-Boc-8-azabicyclo[3.2.1]octane showed significant monoamine reuptake inhibition, leading to improved therapeutic outcomes in animal models of depression .
- Cognitive Function Research : Research utilizing this compound highlighted its effects on cognitive performance in rodent models, suggesting potential applications in treating ADHD .
- Polymer Research : Investigations into the use of 8-Boc derivatives in polymer chemistry revealed their capacity to create materials with enhanced mechanical properties suitable for biomedical applications .
Mechanism of Action
The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is not well-documented. its effects are likely related to its structural features, which allow it to interact with specific molecular targets and pathways. The presence of the Boc protecting group can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The azabicyclo[3.2.1]octane core is shared among several pharmacologically active compounds. Key comparisons include:
Table 1: Comparative Analysis of Azabicyclo[3.2.1]octane Derivatives
Key Differences and Implications
Functional Group Variations: Boc Group vs. Methyl/Ethyl Esters: The Boc group in this compound provides steric protection for the amine, enabling controlled deprotection in multi-step syntheses. In contrast, cocaine’s methyl ester and benzoyloxy groups are essential for its lipophilicity and binding to monoamine transporters . Oxygen Substitution (8-Oxa): Replacing nitrogen with oxygen (e.g., 8-oxabicyclo[3.2.1]octane derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting receptor selectivity .
Pharmacological Activity: Cocaine and cocaethylene act as potent dopamine reuptake inhibitors, whereas benzoylecgonine lacks psychoactivity due to its carboxylic acid group, which reduces blood-brain barrier penetration . The Boc-protected derivative is primarily a synthetic precursor, but its structural rigidity may inspire novel CNS-targeting agents .
Stereochemical Considerations :
- Cocaine exists as one of eight possible stereoisomers, with the (1R,2R,3S,5S) configuration being biologically active . Similarly, ecgonine hydrochloride’s stereochemistry ([1R-(exo,exo)]) dictates its role as a chiral building block .
Metabolic Pathways: Cocaine is metabolized to benzoylecgonine (via esterase hydrolysis) and cocaethylene (via transesterification with ethanol), highlighting the impact of ester group modifications on pharmacokinetics .
Biological Activity
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound with the molecular formula and a CAS number of 1366053-52-2. It features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azabicyclo[3.2.1]octane scaffold, which is integral to its biological activity and potential applications in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves enantioselective methods, including asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides. These methods are crucial for producing the compound with high stereochemical fidelity, which is essential for its biological activity .
The biological activity of this compound is primarily linked to its structural similarity to tropane alkaloids, which are known to interact with various neurotransmitter receptors and transporters in the nervous system. This interaction can lead to significant effects on neurotransmitter dynamics, particularly through the inhibition of reuptake mechanisms that increase neurotransmitter levels in the synaptic cleft .
Biological Assays and Findings
Recent studies have explored the biological effects of this compound, focusing on its potential as a therapeutic agent:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, potentially enhancing dopaminergic and serotonergic signaling pathways.
- Antimicrobial Activity : Preliminary findings suggest that derivatives of the azabicyclo scaffold exhibit antimicrobial properties, making them candidates for further investigation in antibiotic development .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound | Structure | Biological Activity |
---|---|---|
Tropane Alkaloids | Similar bicyclic structure | Known for diverse pharmacological effects including analgesic and anticholinergic properties |
8-Azabicyclo[3.2.1]octane Derivatives | Variations in functional groups | Exhibit varying degrees of receptor affinity and biological efficacy |
Boc-Protected Amines | General class | Used as intermediates in organic synthesis; stability allows for versatile applications |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azabicyclo amine group. Critical steps include:
- Protection-Deprotection Balance : Ensure Boc protection is stable during subsequent reactions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid).
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to maintain the bicyclic structure’s stereochemistry, as misconfiguration can alter biological activity .
- Side Reaction Mitigation : Monitor for N-Boc migration or ring-opening byproducts via TLC or LC-MS during reaction optimization .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to enhance crystalline yield and purity (>95% by HPLC) .
- Acid-Base Extraction : Leverage the compound’s carboxylic acid group for selective partitioning in aqueous basic conditions (e.g., NaHCO3) .
Q. How can the bicyclic structure and Boc protection be confirmed post-synthesis?
- NMR Spectroscopy : Analyze - and -NMR for characteristic Boc peaks (δ ~1.4 ppm for tert-butyl) and bicyclic ring protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 226) .
- X-ray Crystallography : Resolve absolute configuration for stereochemical validation in crystalline derivatives .
Q. What are common reactions involving the Boc group in this compound?
- Deprotection : Use TFA (neat or in DCM) to cleave the Boc group, yielding the free amine. Monitor reaction completion via IR (loss of carbonyl stretch at ~1680 cm) .
- Functionalization : Perform amide coupling (e.g., EDC/HOBt) at the carboxylic acid site while retaining Boc protection for amine stability .
Advanced Research Questions
Q. How can stereochemical challenges in derivatives of this compound be addressed?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers for biological testing .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer in racemic mixtures .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization for high enantiomeric excess (ee >98%) .
Q. What experimental designs assess the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., Boc cleavage or oxidation) .
- pH Stability : Monitor hydrolysis rates in buffered solutions (pH 1–13) via HPLC, noting instability in acidic conditions (t <24 hrs at pH 1) .
Q. How can analytical methods be developed to quantify trace impurities?
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile for gradient elution. Detect impurities at ppm levels via MRM transitions .
- Ion Chromatography : Quantify residual trifluoroacetate (from Boc deprotection) using a conductivity detector and anion-exchange column .
Q. What strategies are used to modify this compound for pharmacological studies?
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- Targeted Delivery : Conjugate with peptide vectors via NHS-ester chemistry for site-specific action in neurological models .
Q. How can solubility challenges in aqueous systems be mitigated?
- Co-Solvent Systems : Use DMSO/PBS (10–20% v/v) for in vitro assays.
- Salt Formation : Prepare sodium or lysine salts to improve solubility (>50 mg/mL) without altering bioactivity .
Q. How should contradictory data on biological activity be analyzed?
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWVUWBHWKVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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